molecular formula C13H21N3 B1492657 4-(1-(cyclobutylmethyl)-1H-pyrazol-4-yl)piperidine CAS No. 2098118-80-8

4-(1-(cyclobutylmethyl)-1H-pyrazol-4-yl)piperidine

Cat. No.: B1492657
CAS No.: 2098118-80-8
M. Wt: 219.33 g/mol
InChI Key: FHBGLLUMPSDFHC-UHFFFAOYSA-N
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Description

4-(1-(cyclobutylmethyl)-1H-pyrazol-4-yl)piperidine is a chemical building block of significant interest in medicinal chemistry and drug discovery. This compound features a piperidine ring, a common scaffold in pharmaceuticals known for contributing to molecular geometry and bioavailability , linked to a 1H-pyrazole moiety substituted with a cyclobutylmethyl group. The 1H-pyrazole core is a privileged structure in heterocyclic chemistry, frequently employed in the design of biologically active molecules due to its ability to engage in hydrogen bonding . The specific substitution pattern, with a cyclobutylmethyl chain on the pyrazole nitrogen, is a structural feature seen in advanced synthetic intermediates, such as {[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine dihydrochloride (CAS# 2097965-03-0) . Main Applications & Research Value: The primary application of this compound is as a versatile synthetic intermediate. Researchers can utilize the piperidine nitrogen for further functionalization through alkylation or acylation reactions, while the pyrazole ring offers additional sites for metal-catalyzed cross-coupling reactions. This makes it a valuable scaffold for constructing compound libraries aimed at screening for new therapeutic agents. Its structure suggests potential utility in the development of ligands for central nervous system targets, as both piperidine and pyrazole motifs are prevalent in neuroactive compounds. Furthermore, the cyclobutyl group can be used to fine-tune the molecule's lipophilicity and metabolic stability. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly prohibited for personal use.

Properties

IUPAC Name

4-[1-(cyclobutylmethyl)pyrazol-4-yl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3/c1-2-11(3-1)9-16-10-13(8-15-16)12-4-6-14-7-5-12/h8,10-12,14H,1-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHBGLLUMPSDFHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CN2C=C(C=N2)C3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Pyrazole Intermediate

  • Starting Material: Cyclobutylmethyl ketone is used as the key starting material.
  • Reaction Type: The pyrazole ring is formed via condensation reactions involving cyclobutylmethyl ketone and hydrazine derivatives.
  • Conditions: These condensation reactions are generally performed under reflux in polar solvents to facilitate ring closure and formation of the pyrazole nucleus.
  • Outcome: This step yields a 1-(cyclobutylmethyl)-1H-pyrazol-4-yl intermediate.

Attachment of Piperidine

  • Reaction Type: The pyrazole intermediate undergoes nucleophilic substitution with piperidine.
  • Solvent: Polar solvents such as dimethylformamide (DMF) or ethanol are commonly used.
  • Catalysts: Specific catalysts may be employed to enhance reaction rates and selectivity.
  • Conditions: Controlled temperature and reaction time are critical to avoid side reactions and degradation.
  • Result: Formation of the target compound, 4-(1-(cyclobutylmethyl)-1H-pyrazol-4-yl)piperidine.

Industrial Scale Production Considerations

For scale-up and industrial production, the following optimizations are implemented:

Aspect Details
Purity of Starting Materials Use of high-purity cyclobutylmethyl ketone and piperidine to minimize impurities
Reactor Type Stainless steel reactors to ensure consistent temperature and mixing
Catalysts Specific catalysts employed to increase reaction efficiency and yield
Process Control Automated monitoring of temperature, pH, and reaction time to optimize product quality
Solvent Recovery Recycling of polar solvents to reduce environmental impact and cost

These measures ensure reproducibility, high yield, and purity suitable for research and potential therapeutic applications.

Data Table: Summary of Key Synthetic Parameters

Step Starting Material(s) Reaction Type Solvent(s) Catalyst(s) Temperature Range Yield (%)
Pyrazole Formation Cyclobutylmethyl ketone, hydrazine Condensation Ethanol, DMF Acid/base catalysts 60–100 °C 50–70
Piperidine Attachment Pyrazole intermediate, piperidine Nucleophilic substitution DMF, ethanol Transition metal catalysts (optional) 25–80 °C 60–85

Research Findings and Optimization Insights

  • Reaction Yields: The condensation step to form the pyrazole intermediate typically yields 50–70%, depending on reaction time and solvent purity.
  • Catalyst Influence: Use of acid or base catalysts during pyrazole formation significantly improves ring closure efficiency.
  • Solvent Effects: Polar aprotic solvents such as DMF enhance nucleophilic substitution efficiency during piperidine attachment.
  • Temperature Control: Maintaining moderate temperatures prevents decomposition of sensitive intermediates and improves overall yield.
  • Purification: Post-reaction purification often involves recrystallization or chromatographic techniques to achieve the desired compound purity.

Chemical Reactions Analysis

4-(1-(cyclobutylmethyl)-1H-pyrazol-4-yl)piperidine undergoes several types of chemical reactions:

  • Oxidation: : The compound can be oxidized to form various oxidative derivatives, often using reagents like potassium permanganate.

  • Reduction: : Hydrogenation reactions, typically using palladium catalysts, lead to reduced forms.

  • Substitution: : This compound participates in nucleophilic substitution reactions, facilitated by reagents like alkyl halides or acids.

Major products from these reactions include:

  • Oxidized pyrazole derivatives

  • Reduced piperidine derivatives

  • Various substituted compounds with altered functional groups.

Scientific Research Applications

Chemistry

Used as a building block for the synthesis of more complex molecules, particularly in drug discovery and development.

Biology

In biological research, it's utilized to study enzyme interactions, cellular pathways, and receptor binding due to its unique structural properties.

Medicine

Investigated for potential therapeutic uses, including anti-inflammatory and anti-cancer properties.

Industry

Applied in material sciences for developing new polymers and in agrochemical research for creating novel pesticides.

Mechanism of Action

4-(1-(cyclobutylmethyl)-1H-pyrazol-4-yl)piperidine exerts its effects by interacting with specific molecular targets. It binds to enzymes or receptors, modulating their activity:

  • Molecular Targets: : Key enzymes, receptors in the central nervous system, and specific cellular pathways.

  • Pathways: : Influences signal transduction pathways, altering cellular responses.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Scaffold Variations

4-(1H-Pyrazol-4-yl)piperidine Dihydrochloride
  • Structure : Lacks the cyclobutylmethyl substituent, retaining only the piperidine-pyrazole core.
  • Properties : Simpler scaffold with lower molecular weight (187.67 g/mol) and higher polarity due to the absence of hydrophobic groups.
  • Applications : Serves as a precursor for further functionalization .
4-Methyl-1-[4-(1-phenyl-1H-pyrazol-3-yl)benzenesulfonyl]piperidine (Compound 6)
  • Structure : Incorporates a benzenesulfonyl group and phenyl-substituted pyrazole.
  • Properties : The sulfonyl group enhances solubility and hydrogen-bonding capacity, while the phenyl group increases aromaticity. Molecular weight is significantly higher due to the bulky substituents .
Pyrido[3,4-d]pyrimidin-4(3H)-one Derivative (Compound 51d)
  • Structure: Combines a pyrido-pyrimidinone core with a methylsulfonylphenyl-piperidine-pyrazole side chain.
  • Properties : High molecular weight (~347 g/mol) and the sulfonyl group improve metabolic stability. The extended conjugated system may enhance binding to flat enzymatic pockets .

Substituent-Driven Comparisons

Cyclobutylmethyl vs. Phenyl/Benzenesulfonyl Groups
  • Cyclobutylmethyl: Introduces moderate hydrophobicity and rigidity due to the strained cyclobutane ring.
  • Phenyl/Benzenesulfonyl : Increases aromatic surface area for π-π stacking but may reduce solubility. Sulfonyl groups enhance polarity and hydrogen-bond acceptor capacity .
Ethyl/Methyl-Substituted Pyrazoles
  • Example: 1-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine
  • Structure : Features multiple heterocycles (pyrazole, triazole) and alkyl substituents.
  • Properties : Increased structural complexity and molecular weight, which may improve selectivity but reduce synthetic accessibility .

Physicochemical and Pharmacokinetic Insights

Compound Molecular Weight (g/mol) logP (Estimated) Key Functional Groups Potential Advantages
4-(1-(Cyclobutylmethyl)-1H-pyrazol-4-yl)piperidine ~220.3 2.1–2.5 Cyclobutylmethyl, pyrazole Balanced lipophilicity, rigidity
4-(1H-Pyrazol-4-yl)piperidine diHCl 187.67 0.8–1.2 Piperidine, pyrazole High polarity, precursor utility
Compound 6 () ~400 3.0–3.5 Benzenesulfonyl, phenyl Enhanced solubility, H-bonding
Compound 51d () ~650 2.5–3.0 Sulfonyl, pyrido-pyrimidinone Metabolic stability, target affinity

Biological Activity

4-(1-(Cyclobutylmethyl)-1H-pyrazol-4-yl)piperidine is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring substituted with a pyrazole moiety, which is known for its diverse pharmacological properties. Understanding the biological activity of this compound can provide insights into its potential applications in drug development and therapeutic uses.

Chemical Structure

The structure of this compound can be represented as follows:

C13H18N4\text{C}_{13}\text{H}_{18}\text{N}_4

This indicates that the compound contains 13 carbon atoms, 18 hydrogen atoms, and 4 nitrogen atoms. The presence of the cyclobutylmethyl group and the pyrazole ring is significant in determining its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The specific mechanism by which this compound exerts its effects may involve:

  • Inhibition of Enzymatic Activity : It may act as an inhibitor for specific enzymes, potentially influencing cellular signaling pathways.
  • Receptor Binding : The compound may bind to neurotransmitter receptors, affecting neuronal communication and signaling.

Research Findings

Recent studies have evaluated the biological activities of similar compounds, providing insights that may be applicable to this compound. For instance, derivatives of pyrazole have shown promising results in various assays:

  • Anticancer Activity : Some pyrazole derivatives have demonstrated inhibitory effects on cancer cell lines, suggesting potential anticancer properties .
  • Antimicrobial Effects : Certain compounds have exhibited antibacterial and antifungal activities against various pathogens .

Case Study 1: Anticancer Properties

A study evaluated a series of pyrazole derivatives for their anticancer activity against gastric cancer cell lines. Compounds structurally related to this compound showed significant inhibition of cell proliferation, indicating that modifications in the pyrazole structure can enhance biological efficacy .

Case Study 2: Enzyme Inhibition

Another investigation focused on the inhibitory effects of pyrazole derivatives on tyrosine kinases, such as the c-Met enzyme. Compounds with similar structural features were found to effectively inhibit enzyme activity, leading to reduced tumor growth in preclinical models .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityReference
Compound APyrazole derivativeAnticancer properties
Compound BTyrosine kinase inhibitorEnzyme inhibition
Compound CAntimicrobial pyrazoleAntibacterial effects

This table highlights how this compound may compare with other compounds in terms of biological activity.

Q & A

Basic Questions

Q. What synthetic strategies are recommended for preparing 4-(1-(cyclobutylmethyl)-1H-pyrazol-4-yl)piperidine?

  • Methodology : Synthesis typically involves multi-step routes:

Pyrazole Core Formation : Cyclization of precursors (e.g., arylidene malononitrile) under acidic or thermal conditions to generate the pyrazole ring .

Cyclobutylmethyl Functionalization : Alkylation using cyclobutylmethyl bromide or analogous reagents to introduce the cyclobutylmethyl group at the pyrazole N1 position .

Piperidine Coupling : Nucleophilic substitution or transition-metal-catalyzed cross-coupling to attach the piperidine moiety at the pyrazole C4 position .

  • Key Considerations : Optimize reaction conditions (e.g., solvent, temperature) to minimize side products. For example, ethanol/piperidine mixtures enhance hydrazine-mediated cyclization efficiency .

Q. How is the molecular structure of this compound validated?

  • Analytical Techniques :

  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. For example, similar piperidine-pyrazole derivatives were resolved with R-factors < 0.05 using SHELXL .
  • Spectroscopy : Confirm bond connectivity via 1^1H/13^{13}C NMR and IR spectroscopy. For instance, the piperidine NH proton appears as a broad singlet at δ ~1.5–2.5 ppm in DMSO-d6 .

Q. What purification methods are effective for isolating this compound?

  • Chromatography : Use silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate) for intermediates. Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) is recommended for final purification .
  • Recrystallization : Ethanol or dichloromethane/hexane mixtures yield high-purity crystals (>95%) for structural studies .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be investigated for this compound?

  • Approach :

Analog Synthesis : Modify substituents (e.g., cyclobutylmethyl to other alkyl groups) and compare biological activity. For example, replacing cyclobutylmethyl with trifluoromethyl groups altered dopamine D4 receptor binding in related compounds .

In Vitro Assays : Measure receptor affinities (e.g., Ki values via competitive binding assays) or enzyme inhibition (e.g., IC50 using fluorescence polarization) .

  • Case Study : NRA0161, a structurally similar piperidine-pyrazole derivative, showed high affinity for 5-HT2A_{2A} receptors (Ki = 2.52 nM) using radioligand displacement assays .

Q. What challenges arise in crystallographic refinement of this compound?

  • Common Issues :

  • Disorder : Cyclobutylmethyl groups may exhibit rotational disorder. Use SHELXL’s PART instruction to model partial occupancy .
  • Twinned Data : For twinned crystals, employ SHELXE’s twin refinement mode with HKLF5 format .
    • Best Practices : High-resolution data (<1.0 Å) and anisotropic displacement parameters improve refinement accuracy .

Q. How do computational methods support the study of this compound?

  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., docking to dopamine D4 receptors) using AMBER or GROMACS. For example, NRA0161’s binding mode was validated via MD simulations .
  • DFT Calculations : Predict spectroscopic properties (e.g., NMR chemical shifts) with B3LYP/6-31G* basis sets to corroborate experimental data .

Q. What strategies address discrepancies in biological activity data?

  • Root Causes : Variability may stem from assay conditions (e.g., buffer pH, cell lines) or compound stability.
  • Mitigation :

  • Standardized Protocols : Replicate assays using identical conditions (e.g., pH 6.5 ammonium acetate buffer for receptor studies ).
  • Stability Testing : Monitor compound degradation in DMSO or aqueous media via LC-MS over 24–72 hours .

Retrosynthesis Analysis

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Strategy Settings

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1-(cyclobutylmethyl)-1H-pyrazol-4-yl)piperidine
Reactant of Route 2
4-(1-(cyclobutylmethyl)-1H-pyrazol-4-yl)piperidine

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